N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide
Description
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring and substituted with a phenyl group and a propionamide side chain.
Properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDMTDJBHRQYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide are cancer cell lines, particularly MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines. The compound has shown inhibitory activity against these cell lines.
Mode of Action
This compound interacts with its targets by inhibiting cell division and inducing apoptosis. The compound’s structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold, is similar to purines, making it a versatile drug-like fragment.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. It inhibits key enzymes involved in these pathways, leading to reduced cell division and induced apoptosis in tumor cells.
Result of Action
The compound has shown marked antitumor activity against all tested cell lines. It has demonstrated good to moderate anticancer activity, with IC50 values in the micromolar range. This suggests that the compound effectively inhibits the growth of cancer cells at these concentrations.
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. It’s worth noting that the compound was synthesized and tested under laboratory conditions, which are controlled and stable.
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, it has been shown to interact with DNA and RNA polymerases, affecting gene transcription and replication processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are critical for cell proliferation, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors and epigenetic modifiers. Furthermore, it impacts cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and transcription factors, through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular signaling and gene expression. Additionally, the compound can induce conformational changes in target proteins, further modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming. In vivo studies have demonstrated that the compound can have lasting effects on tissue function and organismal physiology.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which play critical roles in cellular energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus. It can also accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Biological Activity
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes multiple pyrazole rings and a propionamide group. Its chemical formula is , with a molecular weight of approximately 336.41 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine moiety is significant as it is known to confer various pharmacological properties.
The biological activity of this compound appears to be linked to several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
- Induction of Apoptosis : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Anti-inflammatory Properties : Pyrazole derivatives also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds.
Case Study 1: Anticancer Activity
In a study evaluating the efficacy of various pyrazole derivatives, this compound exhibited significant cytotoxic effects against the MCF7 and A549 cell lines with IC50 values indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties demonstrated that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in inflammatory diseases .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that a related compound exhibited high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The compound demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than that of doxorubicin (9.20 µM), indicating its potent anticancer activity .
Structure-Activity Relationships
The structure of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in its biological activity. Variations in the pyrazolo[3,4-d]pyrimidine scaffold have shown to influence the compound's efficacy against different cancer types. For example, analogs with modifications in the scaffold exhibited varying levels of cytotoxicity, suggesting that specific structural features are vital for enhancing anticancer activity .
Anti-inflammatory Properties
In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. A series of studies demonstrated that these compounds could effectively reduce inflammation in various experimental models. For instance, compounds derived from this scaffold exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a favorable safety profile .
Pharmacological Evaluation
Pharmacological evaluations have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema induced by carrageenan in animal models. This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory therapies .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2: Anti-inflammatory Effects of Pyrazolo[3,4-d]pyrimidine Derivatives
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight : Estimated at 424.44 g/mol, comparable to analogs (Table 1).
- Solubility: The propionamide group may enhance aqueous solubility compared to non-polar substituents (e.g., phenyl).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example, 3-methyl-1H-pyrazol-5-amine is reacted with chlorinated phenyl compounds under basic conditions to form the pyrazolo[3,4-d]pyrimidine core. Intermediates are characterized using NMR spectroscopy (e.g., H and C NMR for chemical environment analysis) and mass spectrometry (for molecular weight confirmation). Reaction purity is assessed via HPLC (>95% purity thresholds are common) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with chemical shifts (e.g., δ 11.55 ppm for NH groups) indicating functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀FN₇O) and detects isotopic patterns.
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor optimization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.
- Catalysts : Triethylamine or TFA (trifluoroacetic acid) accelerates coupling reactions (e.g., amide bond formation).
- Temperature Control : Reflux conditions (e.g., 80–120°C) improve reaction kinetics without degrading sensitive groups.
- Workflow Automation : Continuous flow chemistry reduces side reactions and improves reproducibility .
Q. What strategies resolve contradictions between in vitro enzymatic inhibition data and cellular assay results for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess cellular uptake (e.g., LC-MS quantification of intracellular concentrations) to identify bioavailability limitations.
- Off-Target Screening : Use kinase selectivity panels to rule out nonspecific binding.
- Metabolite Analysis : Identify active metabolites via UHPLC-QTOF-MS that may contribute to in vivo activity discrepancies .
Q. How is the structure-activity relationship (SAR) evaluated for pyrazolo[3,4-d]pyrimidine derivatives in drug discovery?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, chlorophenyl) at key positions (C-3, C-4) to modulate steric/electronic effects.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs).
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., EGFR) vs. cell viability (e.g., MTT assays) to prioritize lead compounds .
Q. What advanced crystallographic techniques address challenges in refining disordered solvent molecules or anisotropic displacement parameters?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
